(R)-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine
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Overview
Description
®-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a piperidine ring, a pyrimidine ring, and functional groups such as chloro and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) to form ®-1-Boc-3-piperidyl.
Formation of Pyrimidine Ring: The protected piperidine is then reacted with appropriate reagents to introduce the pyrimidine ring, resulting in the formation of ®-N-(1-Boc-3-piperidyl)-4-pyrimidinamine.
Introduction of Chloro and Fluoro Groups:
Industrial Production Methods
Industrial production of ®-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid are employed to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro and fluoro substituents.
Scientific Research Applications
®-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-Boc-3-piperidyl-2-chloro-5-fluoro-4-pyrimidinamine: A closely related compound with similar structural features.
®-N-(1-Boc-3-piperidyl)-2-chloro-4-pyrimidinamine: Lacks the fluoro substituent, leading to different chemical and biological properties.
®-N-(1-Boc-3-piperidyl)-5-fluoro-4-pyrimidinamine: Lacks the chloro substituent, resulting in distinct reactivity and applications.
Uniqueness
®-N-(1-Boc-3-piperidyl)-2-chloro-5-fluoro-4-pyrimidinamine is unique due to the presence of both chloro and fluoro substituents on the pyrimidine ring. This combination of functional groups imparts specific chemical reactivity and potential biological activities that are distinct from similar compounds.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClFN4O2/c1-14(2,3)22-13(21)20-6-4-5-9(8-20)18-11-10(16)7-17-12(15)19-11/h7,9H,4-6,8H2,1-3H3,(H,17,18,19)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXWJKQNVRGUJC-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC(=NC=C2F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=NC(=NC=C2F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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